N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound, which has garnered attention for its biological activities, is classified under the category of imidodicarbonimidic diamides. The molecular formula for N-(2-ethoxyphenyl)imidodicarbonimidic diamide is C11H15N5O, with a molecular weight of approximately 235.27 g/mol.
The compound can be synthesized through specific chemical reactions involving starting materials such as 2-ethoxyaniline and cyanamide. These precursors are readily available in chemical supply stores or can be synthesized from more basic organic compounds.
N-(2-ethoxyphenyl)imidodicarbonimidic diamide falls under the classification of organic compounds, specifically within the group of amides and diamides. Its structure contains both aromatic and aliphatic components, making it an interesting subject for research in organic chemistry and medicinal applications.
The synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-ethoxyaniline with cyanamide. This process can be performed under controlled laboratory conditions to ensure high purity and yield.
The molecular structure of N-(2-ethoxyphenyl)imidodicarbonimidic diamide features:
Key structural data include:
N-(2-ethoxyphenyl)imidodicarbonimidic diamide can undergo several types of chemical reactions:
Research indicates that compounds with similar structures have shown potential in inhibiting specific enzymes or pathways related to cancer cell proliferation, suggesting that N-(2-ethoxyphenyl)imidodicarbonimidic diamide may exhibit similar properties.
N-(2-ethoxyphenyl)imidodicarbonimidic diamide has various scientific uses:
This compound represents a promising area for further research into its properties and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The systematic IUPAC name for this compound is N-(2-ethoxyphenyl)imidodicarbonimidic diamide. This name precisely defines its molecular structure:
The structural formula is represented as:NH₂–C(=NH)–NH–C(=NH)–NHC₆H₄–2–OCH₂CH₃Its molecular framework comprises a planar biguanide backbone conjugated with the 2-ethoxyphenyl ring, creating potential for resonance and hydrogen-bonding interactions. The ortho-ethoxy group introduces steric and electronic effects distinct from common para-substituted biguanides like metformin [6].
This compound is referenced under various chemical and trivial names, alongside unique registry identifiers:
Table 1: Synonyms and Registry Identifiers for N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Identifier Type | Value | Source |
---|---|---|
Systematic Synonym | 1-(2-Ethoxyphenyl)biguanide | Nomenclature rules |
Common Synonym | 2-Ethoxyphenylbiguanide | Chemical literature |
CAS Registry Number | Not publicly assigned (as of 2025) | - |
PubChem CID | Not available (unindexed) | - |
Related Analog | N-(2-Phenylethyl) derivative (Phenformin, CAS 114-86-3) | [2] |
Notably, closely related compounds like N-(2,4-dimethylphenyl)imidodicarbonimidic diamide (CAS 28510-45-4) and N-(2,6-dimethylphenyl)imidodicarbonimidic diamide (CAS 29213-16-9) possess established CAS numbers, confirming the registry pattern for N-arylbiguanides [9] [10]. The absence of a specific CAS for the 2-ethoxy variant suggests it remains primarily a research compound without widespread commercial use.
The development of N-(2-ethoxyphenyl)imidodicarbonimidic diamide is embedded within the broader exploration of biguanide pharmacology initiated in the mid-20th century. Following the serendipitous discovery of the glucose-lowering effects of galegine (a guanidine from Galega officinalis), systematic synthesis of biguanide derivatives commenced in the 1950s–1970s. Phenformin (CAS 114-86-3), discovered during this era, became a first-generation antidiabetic drug [2].
The synthesis of N-(2-ethoxyphenyl) variant likely emerged later as part of:
Unlike phenformin, the 2-ethoxy derivative did not advance to clinical development, remaining a chemical tool for probing biguanide pharmacology. Its primary scientific relevance lies in elucidating how substituent position (ortho vs. para) and polarity (ethoxy vs. methyl) impact target engagement and physicochemical parameters.
N-(2-Ethoxyphenyl)imidodicarbonimidic diamide belongs to the N-arylbiguanide subclass of imidodicarbonimidic diamides. Classification hinges on the structure of the nitrogen-bound substituent ("R" in the general formula NH₂–C(=NH)–NH–C(=NH)–NHR):
Table 2: Classification of Representative Imidodicarbonimidic Diamide Derivatives
Substituent Class | Example Compound | R Group | Key Features/Applications |
---|---|---|---|
Alkyl/Alkyl-aryl | Phenformin (CAS 114-86-3) | –CH₂CH₂C₆H₅ (Phenethyl) | Historical antidiabetic; lactate risk [2] |
para-Substituted Aryl | N-(4-Methoxyphenyl)biguanide | –C₆H₄–4–OCH₃ | Enhanced solubility; research compound |
ortho-Alkoxy Aryl | N-(2-Ethoxyphenyl)biguanide | –C₆H₄–2–OCH₂CH₃ | Steric modulation; experimental SAR probe |
ortho,para-Dialkyl Aryl | N-(2,4-Dimethylphenyl)biguanide (CAS 28510-45-4) | –C₆H₃–2,4–(CH₃)₂ | Increased lipophilicity; chemical intermediate [9] |
ortho,ortho-Dialkyl Aryl | N-(2,6-Dimethylphenyl)biguanide (CAS 29213-16-9) | –C₆H₃–2,6–(CH₃)₂ | Steric hindrance; ligand/catalyst [10] |
Key distinguishing features of the 2-ethoxyphenyl variant:
Modern synthetic efforts, as reflected in patent WO2017210580A1, continue exploring these derivatives for applications beyond diabetes—including oncology (targeting mTOR, BRAF), polycystic ovary syndrome, and metabolic disorders—leveraging substituent-driven modulation of potency, selectivity, and pharmacokinetics [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1